![molecular formula C14H22N2O3 B14686907 4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide CAS No. 34249-93-9](/img/structure/B14686907.png)
4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butylamino group, a hydroxypropoxy group, and a benzamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide typically involves the reaction of 4-hydroxybenzamide with tert-butylamine and an appropriate epoxide. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide include:
- 5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one
- 4-{[(2S)-3-(Tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
34249-93-9 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]benzamide |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)16-8-11(17)9-19-12-6-4-10(5-7-12)13(15)18/h4-7,11,16-17H,8-9H2,1-3H3,(H2,15,18) |
InChI Key |
WKAOHIGFBLUWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


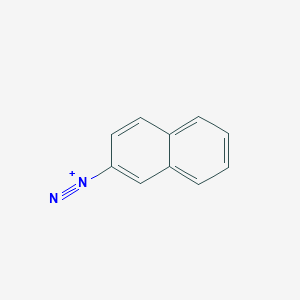
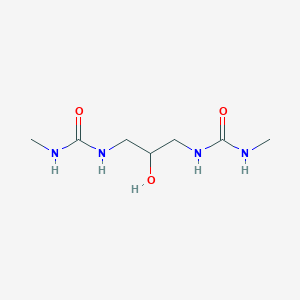
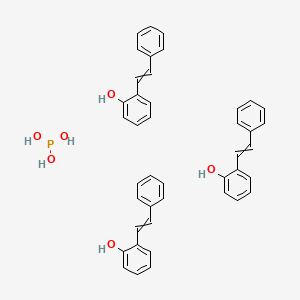
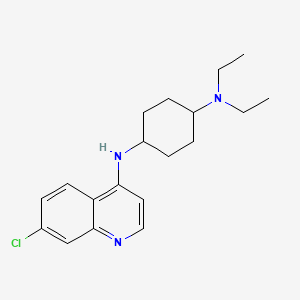
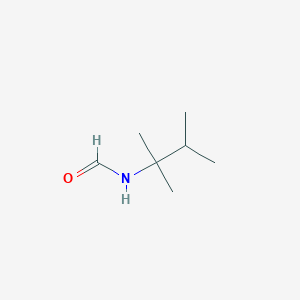
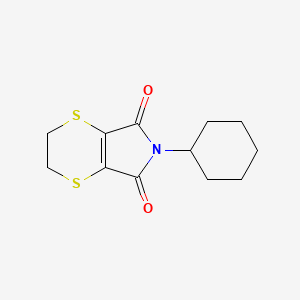

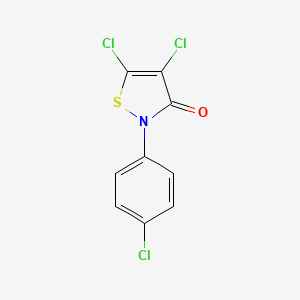
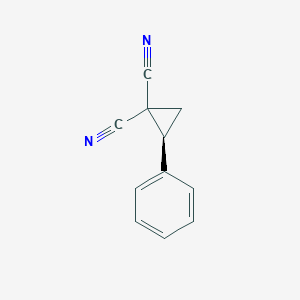
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
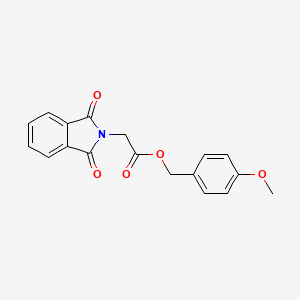

![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
